Suberic acid
Overview
Description
Synthesis Analysis
Synthesis from (−)-Sclareol
A concise synthesis of suberic acid was achieved in six steps from (−)-Sclareol with an overall yield of 8.6%, using Mitsunobu reaction and Claisen rearrangement as critical steps (Wang et al., 2015).
Radiosynthesis for Plant Studies
Suberic acid was synthesized with radiolabeling for in vivo mechanistic studies in plants. The synthesis involved the reaction of ammonium cyanide with bromonitrile precursors followed by hydrolysis (Best et al., 2012).
Molecular Structure Analysis
Suberic acid's molecular structure consists of a linear chain of eight carbon atoms with carboxylic acid groups at each end. Its structure allows it to participate in a variety of chemical reactions, particularly those involving its carboxyl groups.
Chemical Reactions and Properties
Activation of OR10A3
Suberic acid activates the OR10A3 receptor, which promotes collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway (Kang et al., 2022).
Role in Biopolymer Material Formation
It acts as a crosslinker for natural polymers like chitosan and collagen, improving their mechanical and thermal properties (Sailakshmi et al., 2012).
Physical Properties Analysis
The physical properties of suberic acid include its solid state at room temperature, white crystalline appearance, and relatively high melting point. It is soluble in various organic solvents.
Chemical Properties Analysis
Solubility and Thermodynamic Properties
The solubility, dissolution enthalpy, and entropy of suberic acid in different solvents like methanol, ethanol, and water were characterized, revealing its interaction with these solvents (Yu et al., 2012).
Electrosynthesis Mechanism
Suberic acid's involvement in the Brown—Walker synthesis and its adsorption on platinum electrodes were studied, providing insights into its electrosynthesis mechanism (Vassiliev et al., 1982).
Scientific Research Applications
Skin Health and Anti-Aging :
- Suberic acid has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway. This process involves activating the OR10A3 olfactory receptor, suggesting potential anti-aging applications for the skin (Kang et al., 2022).
- Dietary suberic acid protects against UVB-induced skin photoaging in hairless mice. It inhibits skin dryness, wrinkle formation, and thickening of the epidermis, possibly by regulating the TGF-β/SMAD and MAPK/AP-1 signaling pathways (Kang, Choi, & Park, 2019).
Material Science and Biomedicine :
- Suberic acid acts as both a dissolving agent and a crosslinker for natural polymers like chitosan and collagen, improving their mechanical and thermal properties. This enhances their utility in biomedical applications (Sailakshmi et al., 2012).
Chemical Properties and Industrial Applications :
- The solubility, dissolution enthalpy, and entropy of suberic acid in various solvents have been extensively studied, contributing to its applications in chemical and industrial processes (Yu, Ma, & Gao, 2012).
- Suberic acid has been used in the electrochemical polymerization process, with studies highlighting the effect of chain length between carboxyl groups on polymer formation and properties (Gozlan & Zilkha, 1987).
Polymer Science :
- It serves as a nucleating agent in the production of isotactic polypropylene, influencing the crystallization and melting characteristics of the polymers. This application significantly impacts polymer science and material engineering (Varga, Mudra, & Ehrenstein, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
octanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQFVWCELRYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021644 | |
Record name | Octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Octanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
345.50 °C. @ 760.00 mm Hg | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
11.9 mg/mL | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Suberic acid | |
CAS RN |
505-48-6, 68937-72-4 | |
Record name | Suberic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-48-6 | |
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Record name | Suberic acid | |
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Record name | Carboxylic acids, di-, C4-11 | |
Source | ChemIDplus | |
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Record name | Octanedioic acid | |
Source | DTP/NCI | |
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Record name | Octanedioic acid | |
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Record name | Octanedioic acid | |
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Record name | Octanedioic acid | |
Source | EPA DSSTox | |
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Record name | Suberic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Carboxylic acids, di-, C4-11 | |
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Record name | SUBERIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
Record name | Suberic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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